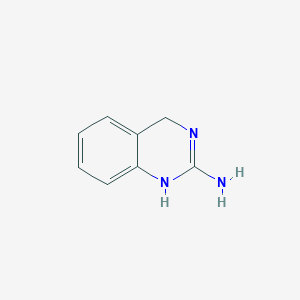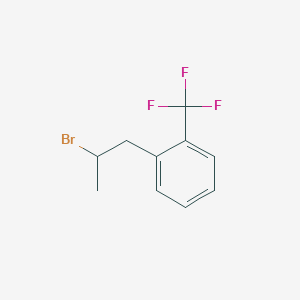
1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene: is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a 2-bromopropyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene can be synthesized through a multi-step process involving the bromination of propylbenzene followed by the introduction of a trifluoromethyl group. The typical synthetic route involves:
Bromination: Propylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position of the propyl group.
Trifluoromethylation: The brominated intermediate is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and trifluoromethylation processes under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromopropyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction of the bromine atom can lead to the formation of the corresponding propyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: Corresponding substituted products such as 1-(2-hydroxypropyl)-2-(trifluoromethyl)-benzene.
Oxidation: 1-(2-Bromopropyl)-2-(trifluoromethyl)benzaldehyde or 1-(2-Bromopropyl)-2-(trifluoromethyl)benzoic acid.
Reduction: 1-Propyl-2-(trifluoromethyl)-benzene.
Applications De Recherche Scientifique
Chemistry: 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a pharmacophore in drug design. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Comparaison Avec Des Composés Similaires
1-(2-Bromopropyl)-benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(2-Chloropropyl)-2-(trifluoromethyl)-benzene:
1-(2-Bromopropyl)-4-(trifluoromethyl)-benzene: Positional isomer with the trifluoromethyl group at the 4-position, leading to different steric and electronic effects.
Uniqueness: 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene is unique due to the combination of the bromine and trifluoromethyl groups at specific positions on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications.
Propriétés
IUPAC Name |
1-(2-bromopropyl)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c1-7(11)6-8-4-2-3-5-9(8)10(12,13)14/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGNWZNDTMKVSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

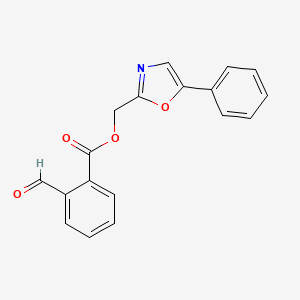
![Methyl 4-((4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2648547.png)
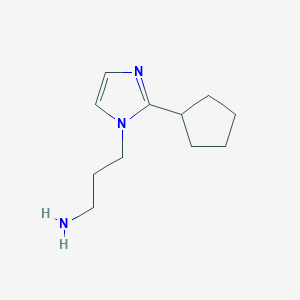
![3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile](/img/structure/B2648550.png)

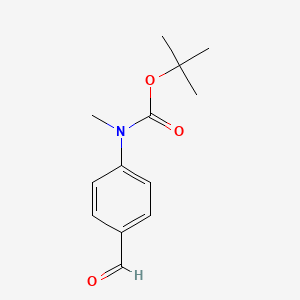
![4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2648553.png)
![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2648554.png)

![tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2648558.png)
![3-Methyl-5-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2648559.png)
![3-(2,6-Dichlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2648561.png)
